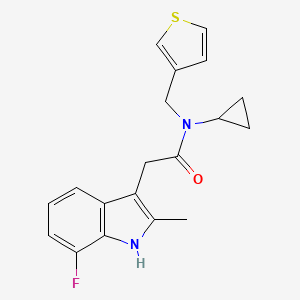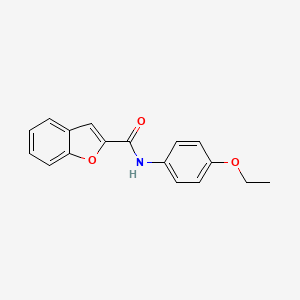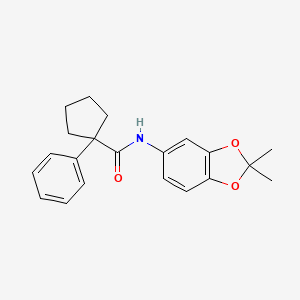
1-(2-methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to a class of chemicals that have been the subject of research due to their potential applications in various fields, including medicinal chemistry. Such compounds often exhibit interesting biological activities, which drive the investigation into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of key intermediates such as 1-(2-substituted-phenyl)piperazines. These processes often involve the use of protective groups and coupling reactions to introduce the desired functional groups into the molecule (Kuhnast et al., 2006).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and potential applications of these compounds. Techniques such as X-ray diffraction have been used to determine the crystal structure, revealing details about the molecular conformation and the intermolecular interactions that stabilize the crystal lattice (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical behavior of these compounds can be influenced by their functional groups. For example, the presence of a piperazine ring and specific substituents can affect their binding to biological targets, such as receptors. This has implications for their use as ligands in pharmacological studies (Mokrosz et al., 1994).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for the practical use of these compounds. These properties can be tailored during the synthesis process by modifying the compound's structure (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's molecular structure. For instance, the electron distribution within the molecule can influence its reactivity towards nucleophiles and electrophiles, affecting its potential applications in chemical synthesis (Orjales et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Antimicrobial Activities
Novel derivatives, including piperazine compounds, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good to moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Serotonin Receptor Affinity
Certain piperazine derivatives were synthesized with an environment-sensitive fluorescent moiety. These compounds showed high to moderate affinity for 5-HT1A receptors along with notable fluorescence properties, indicating their potential use in receptor visualization and neuropharmacological research (Lacivita et al., 2009).
Selective Serotonin Antagonists
Structural modifications in piperazine derivatives have led to compounds with high affinity and selectivity for 5-HT1A serotonin receptors, providing a basis for the development of selective serotonin antagonists with potential therapeutic applications (Raghupathi et al., 1991).
Drug Discovery and Development
Analgesic and Anti-inflammatory Agents
Synthesis of novel compounds derived from visnaginone and khellinone resulted in agents with significant analgesic and anti-inflammatory activities. These compounds, including those with piperazine modifications, showed promise as COX-1/COX-2 inhibitors, highlighting their potential in drug discovery for treating inflammation and pain (Abu‐Hashem et al., 2020).
D3 Receptor Imaging
The synthesis and radiolabeling of a compound, potentially similar in structural complexity to the query compound, aimed at D3 receptor imaging for PET scans. This research underscores the utility of piperazine derivatives in developing diagnostic tools for neurological conditions (Kuhnast et al., 2006).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-11-23(17-8-4-5-9-18(17)26-2)20(24)12-22(14)21(25)16-13-27-19-10-6-3-7-15(16)19/h4-5,8-9,13-14H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUDRMSDCLVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CSC3=C2CCCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

